molecular formula C19H26N4O B5574213 4,5-dimethyl-2-{3-[(3aS,6aS)-1-methylhexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl]-3-oxopropyl}-1H-benzimidazole

4,5-dimethyl-2-{3-[(3aS,6aS)-1-methylhexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl]-3-oxopropyl}-1H-benzimidazole

Cat. No.: B5574213
M. Wt: 326.4 g/mol
InChI Key: PXCLFLKHIUVUSL-GOEBONIOSA-N
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Description

4,5-dimethyl-2-{3-[(3aS,6aS)-1-methylhexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl]-3-oxopropyl}-1H-benzimidazole is a useful research compound. Its molecular formula is C19H26N4O and its molecular weight is 326.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 326.21066147 g/mol and the complexity rating of the compound is 484. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Properties

One notable application is in the development of anticancer agents. A study by Rasal, Sonawane, and Jagtap (2020) synthesized a series of 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives bearing a benzimidazole moiety through a molecular hybridization approach. These compounds were evaluated for in vitro anticancer activity against various cancer cell lines. One derivative, in particular, showed significant antiproliferative activity against MDA-MB human cancer cell lines, including melanoma and breast cancer lines. The compound's computational ADME study highlighted its favorable physicochemical, pharmacokinetic, and drug-likeness properties, indicating potential for further anticancer drug development (Rasal, Sonawane, & Jagtap, 2020).

Cytotoxicity Reduction

Another research avenue explored the influence of methyl group substituents on the cytotoxicity of benzimidazolequinones. Hehir et al. (2008) found that dimethyl group substituents significantly reduced the cytotoxicity of benzimidazolequinone towards human skin fibroblast cells. This study provides insights into how structural modifications can impact the biological activity of benzimidazole derivatives, potentially leading to safer therapeutic agents (Hehir, O'Donovan, Carty, & Aldabbagh, 2008).

Antibacterial and Antitubercular Agents

Benzimidazole derivatives have also been synthesized for their antibacterial and antitubercular activities. Joshi et al. (2008) synthesized a series of 4-pyrrol-1-yl benzoic acid hydrazide analogs and derived compounds, which were evaluated for in vitro antibacterial activity against various bacteria and screened for antitubercular activity against Mycobacterium tuberculosis. Some compounds exhibited significant antibacterial and antitubercular activities, highlighting the therapeutic potential of benzimidazole derivatives in treating bacterial infections and tuberculosis (Joshi, Vagdevi, Vaidya, & Gadaginamath, 2008).

Anti-Inflammatory Screening

In the context of anti-inflammatory applications, Prajapat and Talesara (2016) synthesized nonsymmetrical benzimidazole derivatives and evaluated their in-vivo anti-inflammatory activity against carrageenan-induced paw edema in albino rats. Some of these compounds showed significant anti-inflammatory activity, comparable to the standard drug diclofenac. This study suggests the potential of benzimidazole derivatives in developing new anti-inflammatory agents (Prajapat & Talesara, 2016).

Antimycobacterial Agents

Further extending the therapeutic potential of benzimidazole derivatives, Joshi et al. (2017) synthesized a series of compounds evaluated for their antimicrobial and antimycobacterial activities. The study found that certain compounds displayed promising anti-tubercular activity at non-cytotoxic concentrations, highlighting their potential as antimycobacterial agents (Joshi, More, Pansuriya, Aminabhavi, & Gadad, 2017).

Properties

IUPAC Name

1-[(3aS,6aS)-1-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]-3-(4,5-dimethyl-1H-benzimidazol-2-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O/c1-12-4-5-15-19(13(12)2)21-17(20-15)6-7-18(24)23-10-14-8-9-22(3)16(14)11-23/h4-5,14,16H,6-11H2,1-3H3,(H,20,21)/t14-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXCLFLKHIUVUSL-GOEBONIOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)NC(=N2)CCC(=O)N3CC4CCN(C4C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=C(C=C1)NC(=N2)CCC(=O)N3C[C@@H]4CCN([C@@H]4C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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